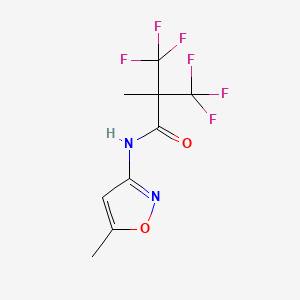
methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate
説明
Methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate (MEPQ) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and chemistry. MEPQ belongs to the class of quinolinecarboxylates, which are known for their diverse biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the antitumor activity of methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate. In addition, methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses. Inhibition of NF-κB can lead to the suppression of pro-inflammatory cytokines and chemokines, which may explain the anti-inflammatory and analgesic properties of methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate.
Biochemical and Physiological Effects:
methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate can induce apoptosis and inhibit cell growth in human lung cancer cells. methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease. In addition, methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. Moreover, methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate is a synthetic compound, which means that it can be easily synthesized in large quantities for further research. However, one limitation of methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate is its potential toxicity, which requires further investigation before it can be used in clinical settings.
将来の方向性
For the research on methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate include investigating its potential in the treatment of neurodegenerative disorders, exploring its anticancer properties in other types of cancer cells, developing novel derivatives with improved pharmacological properties, and investigating the mechanism of action at the molecular level.
科学的研究の応用
Methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been extensively studied for its potential applications in various fields. In pharmacology, methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been shown to exhibit antitumor activity against human lung cancer cells by inducing apoptosis and inhibiting cell growth. In addition, methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease, suggesting that methyl 2-(2,4-diethoxyphenyl)-4-quinolinecarboxylate may have a role in the treatment of this neurodegenerative disorder.
特性
IUPAC Name |
methyl 2-(2,4-diethoxyphenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-25-14-10-11-16(20(12-14)26-5-2)19-13-17(21(23)24-3)15-8-6-7-9-18(15)22-19/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBQSGJEWNSSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4771659.png)
![N-{4-[N-(3-chlorophenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B4771662.png)
![N-(2,5-difluorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4771667.png)
![(3aR,7aS)-2-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4771670.png)
![4-(4-bromo-2-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4771683.png)
![N-[3-(dimethylamino)-2-methylpropyl]-3-methylbenzamide hydrochloride](/img/structure/B4771690.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4771694.png)
![1-(2-chloro-6-fluorophenyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4771703.png)
![methyl 2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4771711.png)
![N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine](/img/structure/B4771714.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4771730.png)
![1-ethyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4771735.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4771747.png)
